2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant scaffold in the development of various biologically active molecules .
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A convenient one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor can produce 3-aroylimidazo[1,2-a]-N-heterocycles in good yields.
Eco-Friendly Synthesis: Structurally diverse aldehydes, 2-aminopyridine, and cyclohexyl isocyanide can be condensed via a one-pot combination under optimal conditions.
Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal-free oxidation strategies.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation strategies and photocatalysis are commonly used.
Substitution: Palladium catalysis is a typical method for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Substitution Products: Arylated derivatives of this compound.
Scientific Research Applications
2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, the compound exhibits activity by targeting bacterial enzymes and disrupting essential metabolic pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with comparable biological activities.
Uniqueness: 2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific activity against multidrug-resistant and extensively drug-resistant tuberculosis, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-aminoimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,9H2,(H,12,13) |
InChI Key |
UBCGZMOARPBXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)N |
Origin of Product |
United States |
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